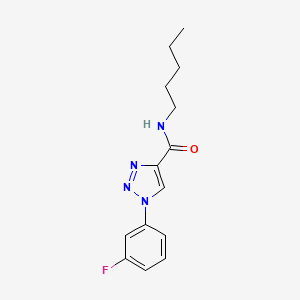![molecular formula C23H28N4O2 B11203780 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11203780.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-4-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively suppress the proliferation of cancer cells and other pathogenic organisms .
Comparison with Similar Compounds
Similar compounds to 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-4-PIPERIDINECARBOXAMIDE include:
Gefitinib: An anticancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another anticancer drug that targets the EGFR tyrosine kinase.
Tandutinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-4-PIPERIDINECARBOXAMIDE lies in its ability to inhibit multiple protein kinases, making it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C23H28N4O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c28-23(26-17-7-3-1-2-4-8-17)16-11-13-27(14-12-16)22-21-20(24-15-25-22)18-9-5-6-10-19(18)29-21/h5-6,9-10,15-17H,1-4,7-8,11-14H2,(H,26,28) |
InChI Key |
JDSCVVHUBKTNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B11203697.png)
![5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11203698.png)
![4-(5-Bromo-2-fluorophenyl)-2-(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11203712.png)
![3-(2,4-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11203720.png)

![1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B11203742.png)
![N-cyclohexyl-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11203745.png)
![Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11203748.png)

![N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B11203753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11203761.png)
![9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11203765.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide](/img/structure/B11203767.png)
![5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203768.png)
